4-Bromo-2-(tert-butoxy)-1-fluorobenzene
Description
4-Bromo-2-(tert-butoxy)-1-fluorobenzene (C₁₀H₁₁BrFO) is a halogenated aromatic compound featuring a bromine atom at the para position (C4), a fluorine atom at the ortho position (C1), and a bulky tert-butoxy (-O-C(CH₃)₃) group at the meta position (C2).
Key structural attributes:
- Bromine (C4): Facilitates further functionalization (e.g., Suzuki-Miyaura coupling).
- Fluorine (C1): Enhances metabolic stability and lipophilicity.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-bromo-1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,1-3H3 |
InChI Key |
DWAOPVXGAMKJDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butoxy)-1-fluorobenzene typically involves the nucleophilic substitution reaction of 4-bromo-2-fluoro-1-nitrobenzene with tert-butyl alcohol in the presence of a base such as sodium tert-butoxide. The reaction is carried out under controlled conditions to ensure high yield and selectivity. The general reaction scheme is as follows:
4-Bromo-2-fluoro-1-nitrobenzene+tert-butyl alcoholNaO-t-Buthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butoxy)-1-fluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Elimination Reactions: Under strong basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium tert-butoxide, potassium carbonate, and other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
4-Bromo-2-(tert-butoxy)-1-fluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Biocatalytic Processes: Explored for its role in enzymatic reactions and biocatalysis.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butoxy)-1-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine and fluorine makes the compound susceptible to nucleophilic attack, while the tert-butoxy group provides steric hindrance, influencing the reaction pathways. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The tert-butoxy group distinguishes 4-bromo-2-(tert-butoxy)-1-fluorobenzene from analogs with alternative substituents. Below is a comparative analysis:
Key Observations :
- Electronic Effects : The trifluoromethoxy group (in ) is strongly electron-withdrawing, which may reduce aromatic ring reactivity in electrophilic substitutions compared to the electron-donating tert-butoxy group.
- Solubility : Bulky substituents like tert-butoxy improve solubility in organic solvents (e.g., dichloromethane, THF), whereas bromomethyl derivatives () may exhibit higher polarity.
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